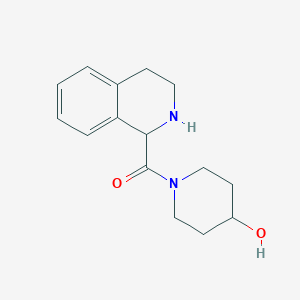![molecular formula C15H20N2O3 B7588652 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid, also known as ABP, is a chemical compound that has been widely studied for its potential therapeutic applications. ABP belongs to the class of piperidine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, while PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines. Additionally, 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to induce apoptosis in cancer cells and inhibit their proliferation. 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has also been shown to regulate glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability. Additionally, 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid. One area of interest is the development of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid analogs with improved pharmacological properties. Additionally, the potential use of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid for the treatment of metabolic disorders, such as diabetes and obesity, warrants further investigation. Finally, the potential use of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid as a chemotherapeutic agent for the treatment of cancer is an area of active research.
Méthodes De Synthèse
The synthesis of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid involves a multi-step process that includes the reaction of 2-aminobenzoic acid with 1-bromo-3-chloropropane to form 1-(2-aminobenzoyl)-3-chloropropane. This intermediate is then reacted with piperidine to form 3-[1-(2-aminobenzoyl)piperidin-3-yl]propanoic acid. This method has been optimized to produce high yields of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid with high purity.
Applications De Recherche Scientifique
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3-[1-(2-aminobenzoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c16-13-6-2-1-5-12(13)15(20)17-9-3-4-11(10-17)7-8-14(18)19/h1-2,5-6,11H,3-4,7-10,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMUYAYXBIGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)


![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588669.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)